N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula CHBrFN and a molecular weight of 297.13 g/mol. It is classified within the triazole family, characterized by its unique structure that includes a triazole ring and various functional groups. The compound is primarily utilized in scientific research, particularly in medicinal chemistry and materials science.
This compound is cataloged under the CAS number 303095-45-6 and is available from various chemical suppliers, including Sigma-Aldrich and AK Scientific. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms within its ring structure. The triazole class is known for its diverse biological activities, making this compound of interest for further exploration in pharmacology and organic synthesis .
The synthesis of N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves several steps:
The reaction conditions often require specific temperature control and solvent selection to optimize yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
The molecular structure of N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine features:
Key structural data includes:
N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine can participate in various chemical reactions:
Reactivity may vary based on solvent conditions and temperature. Careful monitoring through spectroscopic methods ensures that side reactions are minimized during synthetic procedures .
N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine's mechanism of action involves interactions at a molecular level:
This mechanism suggests potential applications in drug development targeting specific biological pathways .
The physical properties include:
Chemical properties encompass:
Relevant safety data indicates that it is harmful if swallowed and may cause skin irritation .
N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has several applications:
N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine (CAS: 303095-45-6) belongs to the imine-substituted 1,2,4-triazole class, characterized by a benzylidene group bridging a triazole ring and a halogenated aromatic system. Its molecular formula (C₁₁H₁₀BrFN₄) and weight (297.13 g/mol) reflect strategic substitutions: methyl groups at positions 3 and 5 of the triazole ring enhance lipophilicity, while the N-benzylidene linkage enables planar molecular orientation critical for biorecognition [1] [2]. The compound adopts the 4H-1,2,4-triazole tautomer, stabilized by conjugation across the imine bond (C=N) and aromatic system. This tautomer predominates in solid and solution phases due to extended π-delocalization, which reduces ring basicity compared to unsubstituted 1,2,4-triazoles [3]. Key molecular descriptors include:
Table 1: Molecular Properties of Target Compound
| Property | Value |
|---|---|
| CAS Registry Number | 303095-45-6 |
| Molecular Formula | C₁₁H₁₀BrFN₄ |
| Molecular Weight | 297.13 g/mol |
| SMILES Notation | CC₁=NN=C(C)N₁/N=C/C₂=CC(Br)=CC=C₂F |
| Tautomeric Preference | 4H-1,2,4-triazole |
| Topological Polar Surface Area | ~41.6 Ų (calculated) |
This architecture enables versatile non-covalent interactions (hydrogen bonding, π-stacking, dipole-dipole) with biological targets, positioning it within medicinal chemistry frameworks exploring triazole-based bioactives [3] [7].
The benzylidene-1,2,4-triazole core functions as a privileged pharmacophore due to its dual hydrogen-bonding capability and conformational rigidity. Nitrogen atoms (N1, N4) act as hydrogen-bond acceptors, while the imine (C=N) bond enhances electrophilicity, facilitating nucleophilic interactions with enzyme catalytic residues [3]. This scaffold mimics steric and electronic features of clinically significant triazole agents (e.g., Letrozole, Anastrozole), which inhibit cytochrome P450 enzymes via heme iron coordination [7]. Specifically, the benzylidene linker enforces coplanarity between the triazole and aryl rings, optimizing orientation for target binding pockets. Molecular hybridization studies demonstrate that such scaffolds improve membrane permeability and metabolic stability compared to non-rigid analogs [3] [7].
The 3,5-dimethyl substitution on the triazole ring further modulates pharmacokinetics:
These attributes position benzylidene-triazoles as versatile templates for anticancer, antimicrobial, and anti-inflammatory agents, leveraging target affinity observed in structurally related clinical candidates [7].
Halogen placement critically defines the compound’s electronic topography and bioactivity. The 5-bromo-2-fluoro pattern on the benzylidene ring induces orthogonal electronic effects:
Table 2: Electronic and Steric Effects of Halogen Substituents
| Substituent | Position | Electronic Effect | Steric/Binding Role |
|---|---|---|---|
| Bromine | C5 (meta) | Weakly electron-withdrawing | Hydrophobic pocket formation; halogen bonding |
| Fluorine | C2 (ortho) | Strongly electron-withdrawing | Conformational locking; dipole-enhanced recognition |
Computational analyses indicate bromine’s role in enhancing binding entropy (ΔS) through desolvation effects, while fluorine’s inductive effect amplifies triazole ring acidity, promoting ionic interactions in enzymatic pockets [3] [7]. This halogen synergy is exploited in kinase and aromatase inhibitors, where halogen interactions with proximal phenylalanine or leucine residues improve inhibitory constants (Kᵢ) by 3–10-fold versus non-halogenated analogs [7].
Despite its promising scaffold, comprehensive pharmacological data for N-(5-bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazole-4-amine remain lacking. Key research gaps include:
Research objectives to address these gaps:
Filling these gaps would position this halogenated benzylidene-triazole as a lead compound in oncology-focused drug discovery.
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0